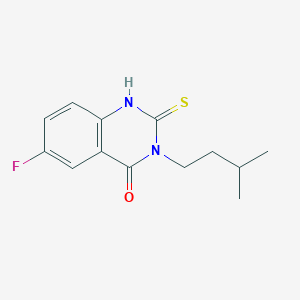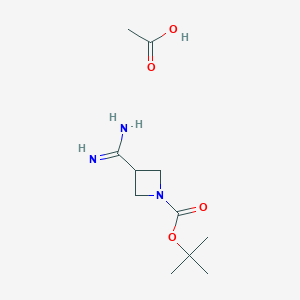
3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the pyrimidinyl group could participate in a variety of reactions typical for heterocyclic aromatic compounds .科学的研究の応用
Antifungal Properties
A novel series of compounds similar to 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been developed, showing significant antifungal activities. For example, certain compounds in this series were found to be equipotent with miconazole against Cryptococcus neoformans, and showed comparable activities to miconazole against Aspergillus niger and Aspergillus flavus (Sangshetti & Shinde, 2011). Similarly, other derivatives have been synthesized and shown strong antimicrobial activity, indicating potential use in combating fungal infections (Krolenko et al., 2016).
Design and Optimization for Receptor Agonists
These compounds have been used in the design and optimization of receptor agonists. For instance, a study focused on optimizing a novel G protein-coupled receptor 119 (GPR119) agonist, leading to the identification of a potent and orally bioavailable GPR119 agonist (Kubo et al., 2021). This suggests potential applications in therapeutic areas where GPR119 is a target.
Antimicrobial and Antibacterial Studies
Various synthesized derivatives have displayed considerable antimicrobial and antibacterial properties. For instance, some compounds showed moderate to potent antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Khalid et al., 2016). Additionally, the study of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with similar structures demonstrated potent 5-HT2 antagonist activity, which could have implications in developing treatments for certain neurological disorders (Watanabe et al., 1992).
Applications in Agriculture
There's also potential application in agriculture, such as fungicidal activities against phytopathogenic fungi. Compounds from this chemical series have shown excellent fungicidal activities and could serve as effective agents in controlling plant diseases (Nam et al., 2012).
Potential Antitumor Activity
Some derivatives have been evaluated for their antitumor activity. For example, certain pyrimidinyl pyrazole derivatives showed significant cytotoxic activity against several tumor cell lines, indicating their potential in cancer therapy (Naito et al., 2005).
特性
IUPAC Name |
3-(2-fluorophenyl)-5-(4-piperidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-7-3-2-6-12(14)15-21-17(24-22-15)13-10-19-11-20-16(13)23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJARROGKSXZRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)
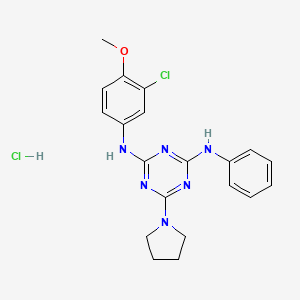
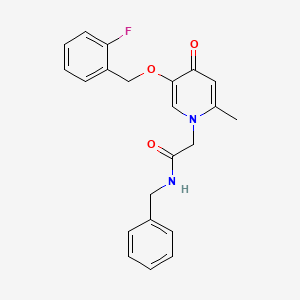
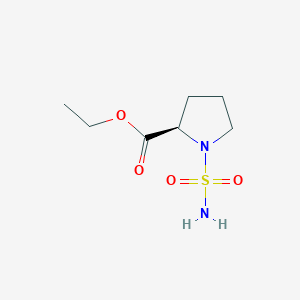
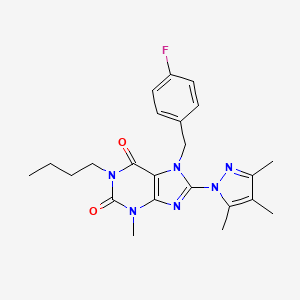
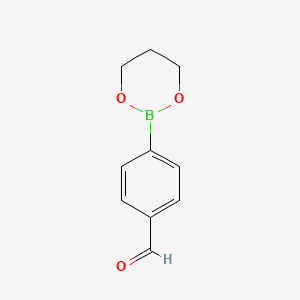
![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
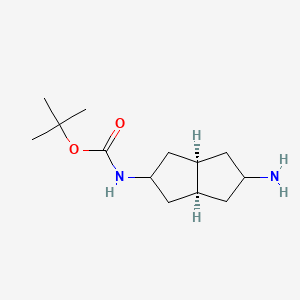
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
